Product packaging for AAL Toxin TD2(Cat. No.:CAS No. 176590-36-6)

AAL Toxin TD2

Cat. No.: B3034444
CAS No.: 176590-36-6
M. Wt: 547.7 g/mol
InChI Key: SHYASWXLCRZPLI-UHFFFAOYSA-N
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Description

Fungal Phytotoxins within Alternaria Species

The genus Alternaria is known for producing a vast array of secondary metabolites, with over 70 distinct toxins identified to date, exhibiting varied chemical structures and biological activities nih.govmdpi.comresearchgate.net. These metabolites include compounds with phytotoxic, cytotoxic, and antimicrobial properties nih.govmdpi.comresearchgate.net. While HSTs are specifically toxic to susceptible host plants, NHSTs can affect a wider range of plant species, regardless of their host status nih.gov. Some NHSTs, such as alternariol (B1665735) and altertoxins, have also been noted for their cytotoxic and mutagenic effects on human and animal cells nih.govmdpi.comresearchgate.net.

Among the well-characterized HSTs produced by Alternaria species are the AAL-, AK-, AM-, AF-, ACR-, and ACT-toxins, each named in relation to their specific host or the disease they induce frontiersin.orgfrontiersin.org. The production of these HSTs is often regulated by gene clusters located on conditionally dispensable chromosomes (CDCs) within the fungal genome frontiersin.orgfrontiersin.orgfrontiersin.org. The ability of these toxins to act at very low concentrations underscores their pivotal role in determining the specificity and severity of plant diseases caused by Alternaria pathogens frontiersin.orgresearchgate.netfrontiersin.org.

The Role of AAL Toxins as Host-Selective Toxins in Plant Disease Etiology

The AAL (Alternaria alternata lycopersici) toxins constitute a significant group of HSTs produced by the tomato pathotype of Alternaria alternata, specifically A. alternata f. sp. lycopersici mdpi.comoup.com. This pathogen is responsible for the Alternaria stem canker disease, a destructive condition affecting tomato plants (Lycopersicon esculentum) mdpi.comapsnet.org. AAL toxins are secreted by the fungus during infection and are essential for the pathogen's ability to colonize susceptible host tissues, eliciting characteristic cellular necrosis patterns that define the disease oup.comapsnet.org.

Structurally, AAL toxins are classified as sphinganine (B43673) analogue mycotoxins (SAMs) due to their resemblance to sphingosine (B13886) and sphinganine, key components of sphingolipid biosynthesis mdpi.comoup.comapsnet.orgiastate.edu. Their mechanism of action involves the inhibition of ceramide synthase, an enzyme critical for sphingolipid metabolism oup.comapsnet.orgiastate.edu. While AAL toxins are primarily known for their effects on susceptible tomato cultivars, their toxicity is not strictly host-specific, extending to other weeds, crops, and various solanaceous plants nih.gov. The sensitivity of tomato plants to AAL toxins is often linked to the presence of specific genetic loci, such as the Asc gene apsnet.org.

AAL Toxin TD2: A Specific Congener in Academic Research Context

The AAL toxin family encompasses several related molecular congeners, including TA, TB, TC, TD, and TE, which are produced by A. alternata f. sp. lycopersici nih.govmdpi.comunb.br. TA and TB are among the initially identified and most studied AAL toxins. TB is structurally similar to TA but is distinguished by the absence of a hydroxyl group at the C5 position oup.comiastate.eduunb.br.

AAL toxin TD is recognized as a derivative of TB, specifically identified as the N-acetylated form of TB iastate.eduunb.br. Research indicates that TD exists as a mixture of regioisomers, all of which are products of fungal biosynthesis unb.br. The designation "TD2" likely refers to a specific isomer within this group or a common nomenclature used in research to identify this particular congener. Other related toxins include TC, which is a derivative of TB lacking hydroxyl groups at both C4 and C5, and TE, which is the N-acetylated form of TC nih.govmdpi.comiastate.eduunb.br.

While TA and TB are often highlighted due to their potent toxicity, studies investigating the complete spectrum of AAL toxin activity and the fungal biosynthetic pathways also examine derivatives such as TD nih.goviastate.eduunb.br. Although the relative toxicity of these congeners can vary, with TA and TB generally exhibiting higher activity, TD and TE are produced in significant quantities during fungal fermentation nih.goviastate.edu. Understanding the roles and relative contributions of these various AAL toxin congeners, including TD2, is crucial for a comprehensive understanding of Alternaria pathogenesis.

Data Tables

Table 1: Major AAL Toxin Congeners and Their Relationships

Toxin CongenerRelationship/DescriptionKey Structural Feature/Difference
TAPrimary identified AAL toxinSphinganine analogue with specific hydroxylations and a tricarballylic acid moiety esterified.
TBPrimary identified AAL toxinStructurally similar to TA, but lacks a hydroxyl group at the C5 position.
TCDerivative of TBLacks hydroxyl groups at C4 and C5 (relative to TA/TB).
TDDerivative of TB; N-acetylated form of TBAcetylated form of TB; exists as a mixture of regioisomers.
TEDerivative of TC; N-acetylated form of TCAcetylated form of TC.

Note: The literature primarily refers to "TD" as the N-acetylated form of TB, which exists as a group of regioisomers. "TD2" is not explicitly distinguished as a separate entity from TD in the analyzed sources, suggesting it may refer to a specific isomer within the TD group or a common designation for this congener.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H49NO10 B3034444 AAL Toxin TD2 CAS No. 176590-36-6

Properties

IUPAC Name

2-[2-(17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49NO10/c1-5-18(3)26(38-25(35)14-20(27(36)37)13-24(33)34)23(32)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-32H,5-16H2,1-4H3,(H,28,29)(H,33,34)(H,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYASWXLCRZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Classification of Aal Toxin Td2

Isomeric Diversity and Classification within the AAL Toxin Family

The AAL toxins are classified as sphinganine (B43673) analog mycotoxins (SAMs), a classification based on their structural resemblance to sphinganine, a precursor for sphingolipid biosynthesis. mdpi.comnih.gov This family is characterized by a long-chain amino alcohol backbone. nih.gov To date, five main types of AAL toxins have been identified, designated as TA, TB, TC, TD, and TE. mdpi.comnih.gov Each of these designations represents a mixture of two or more structural isomers, adding to the chemical diversity of the group. mdpi.comnih.gov

AAL Toxin TD2 belongs to the TD group. The different AAL toxin types are distinguished by variations in the hydroxylation pattern of their long polyketide-derived backbone and modifications to the primary amine group. encyclopedia.pub These structural differences among the toxin congeners, such as TA and TB versus TD and TE, result in variations in their biological activities. mdpi.com

Toxin TypeClassification GroupKey Distinguishing FeatureNumber of Isomers
AAL Toxin TA ASphingosine (B13886) analogueMixture of two isomers mdpi.comnih.gov
AAL Toxin TB BPhytosphingosine analogueMixture of two isomers mdpi.comnih.gov
AAL Toxin TC CSphinganine analogueMixture of two isomers nih.gov
AAL Toxin TD DTetra-acetyl-phytosphingosine analogueMixture of two isomers nih.gov
AAL Toxin TE EL-sphinganine analogueMixture of two isomers nih.gov

Spectroscopic Methodologies for this compound Structural Characterization

The precise structural determination of AAL toxins, including TD2, relies on advanced spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose. google.comnih.gov

Mass Spectrometry (MS): Techniques such as Continuous Flow Fast Atom Bombardment (CFFAB) and Ionspray Mass Spectrometry (ISM) have been successfully applied to analyze AAL toxins. nih.gov These methods are highly sensitive and provide critical information for structural elucidation. nih.gov For a molecule like this compound, MS is used to:

Determine the exact molecular weight and elemental formula.

Identify characteristic fragmentation patterns that reveal the structure of different parts of the molecule, such as the long-chain backbone and the esterified acid moieties. nih.gov Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful method for separating and identifying different toxin congeners in a mixture. nih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are indispensable for piecing together the complete atomic framework of AAL toxins. researchgate.net NMR analysis provides detailed information about:

The chemical environment of each proton and carbon atom, allowing for the mapping of the carbon skeleton.

The connectivity between adjacent atoms through various 2D NMR experiments (e.g., COSY, HSQC, HMBC). researchgate.net

The stereochemistry of the molecule, which is crucial for understanding its three-dimensional shape. researchgate.net

Together, these spectroscopic methods provide the necessary data to confirm the identity and detailed structure of this compound and its related isomers. researchgate.net

Regioisomeric Relationships and Modifications within AAL Toxin Congeners (e.g., N-acetylation in AAL Toxin TD)

The various AAL toxin congeners are regioisomers, differing primarily in the placement of hydroxyl groups along their aliphatic backbone and modifications at the C-2 amino group. encyclopedia.pub These subtle structural shifts define the different toxin series (TA-TE).

A key modification that differentiates some AAL toxins is N-acetylation, the addition of an acetyl group to the primary amine. Research indicates a specific relationship between the TD and TB toxins, where AAL Toxin TB is the N-acetylated form of AAL Toxin TD. nih.gov Similarly, AAL Toxin TC is reported to be the N-acetylated version of AAL Toxin TE. nih.gov Acetylation of the primary amine group is a significant modification, as studies on related toxins have shown that this change can render the molecule biologically inactive. nih.govmdpi.com

Toxin CongenerRelationshipChemical Modification
AAL Toxin TB Derivative of AAL Toxin TDN-acetylation nih.gov
AAL Toxin TC Derivative of AAL Toxin TEN-acetylation nih.gov

Structural Analogies with Sphinganine Analog Mycotoxins (SAMs)

This compound is a member of the broader class of mycotoxins known as Sphinganine Analog Mycotoxins (SAMs). mdpi.comencyclopedia.pub This classification stems from their remarkable structural similarity to sphinganine and other sphingoid bases, which are fundamental components of sphingolipids in eukaryotic cells. mdpi.comnih.gov

The defining features of SAMs, including AAL toxins and the well-studied fumonisins, are:

A long hydrocarbon chain (polyketide backbone). researchgate.net

A primary amino group at the C-2 position. mdpi.com

Hydroxyl groups at various positions along the chain. mdpi.com

The primary structural difference between the AAL toxin family and the fumonisin family lies in the esterified side chains. Fumonisins are esterified with two tricarballylic acid (propane-1,2,3-tricarboxylic acid) groups, whereas AAL toxins possess only one. encyclopedia.pub This structural mimicry of natural sphinganine allows SAMs to act as competitive inhibitors of the enzyme ceramide synthase, a key player in sphingolipid metabolism. mdpi.comnih.gov

CompoundBackbone StructureKey Functional GroupsEsterified Side Chains
Sphinganine C18 amino alcoholC-1 Hydroxyl, C-2 Amine, C-3 HydroxylNone
This compound Long-chain amino polyolC-2 Amine, Multiple hydroxylsOne propane-1,2,3-tricarboxylic acid (PTCA) moiety nih.gov
Fumonisin B1 Long-chain amino polyolC-2 Amine, Multiple hydroxylsTwo propane-1,2,3-tricarboxylic acid (PTCA) moieties encyclopedia.pub

Biosynthesis Pathways of Aal Toxins

Fungal Producers of AAL Toxins, Including AAL Toxin TD2

AAL toxins are secondary metabolites produced by the fungus Alternaria alternata f. sp. lycopersici. unb.broup.com This fungus is the causal agent of Alternaria stem canker disease in tomato plants. unb.brnih.gov The production of these host-specific toxins is a key factor in the pathogen's ability to cause disease. unb.br

Five main groups of AAL toxins have been isolated from liquid cultures of Alternaria alternata f. sp. lycopersici, designated as TA, TB, TC, TD, and TE. unb.brmdpi.com Each of these groups consists of a pair of regioisomers. unb.br AAL Toxin TD is identified as the N-acetylated form of AAL Toxin TB. unb.br Specifically, this compound is one of the regioisomers produced by this fungus. nih.gov

Table 1: Fungal Producer of this compound
ToxinFungal ProducerReference
This compoundAlternaria alternata f. sp. lycopersici nih.gov

Metabolic Precursors and Their Incorporation into AAL Toxins

The biosynthesis of the AAL toxin molecule draws upon primary metabolic pools within the fungus. Isotopic labeling studies have been instrumental in identifying the building blocks of these complex structures. The long-chain amino alcohol backbone of the toxins is of polyketide origin. acs.org

Key metabolic precursors include:

Glycine : This amino acid is incorporated directly into the AAL toxin structure. acs.orgnih.gov

Methionine : The methyl groups present in the AAL toxin structure are derived from methionine. acs.org

Molecular Oxygen : The hydroxyl groups attached to the lipid backbone of the toxins originate from molecular oxygen (O₂). acs.orgnih.gov

Water : The oxygen atoms found in the tricarballylic acid moieties are derived from water (H₂O). acs.orgnih.gov

Table 2: Metabolic Precursors of AAL Toxins
Toxin ComponentMetabolic PrecursorReference
Amino alcohol backbonePolyketide pathway acs.org
Amino groupGlycine acs.orgnih.gov
Methyl groupsMethionine acs.org
Backbone hydroxylsMolecular Oxygen (O₂) acs.orgnih.gov
Tricarballylic acid oxygensWater (H₂O) acs.orgnih.gov

Genetic Basis of AAL Toxin Biosynthesis

The synthesis of AAL toxins is governed by a cluster of genes. nih.gov Central to this process is the ALT1 gene, which encodes a Type I polyketide synthase (PKS). mdpi.comnih.gov This large, multi-domain enzyme is responsible for constructing the polyketide backbone of the toxin. The PKS encoded by ALT1 contains seven distinct domains:

α-ketoacyl synthase (KS)

Acyltransferase (AT)

Dehydratase (DH)

Methyl transferase (MT)

β-ketoacyl reductase (KR)

Enoyl reductase (ER)

Acyl carrier protein (ACP) mdpi.comnih.gov

The ALT1 gene is part of a larger gene cluster located within a 120-kb genomic region that contains at least 13 genes implicated in AAL toxin biosynthesis. mdpi.comnih.gov In addition to ALT1, other identified genes in this cluster include ALT2, ALT3, ALT6, and ALT13, which encode enzymes such as a cytochrome P450 monooxygenase, an aminotransferase, a short-chain dehydrogenase/reductase, and a transcription factor, respectively. mdpi.comnih.gov These enzymes are presumed to be responsible for modifications to the polyketide backbone, such as hydroxylation and amination, to produce the final toxin structure. researchgate.net

Table 3: Key Genes in AAL Toxin Biosynthesis
GeneEncoded Protein/EnzymeFunctionReference
ALT1Type I Polyketide Synthase (PKS)Synthesizes the aminopentol (B8107646) backbone. mdpi.comresearchgate.net
ALT2Cytochrome P450 monooxygenaseModification of the backbone (e.g., hydroxylation). mdpi.comnih.gov
ALT3AminotransferaseAdds the amino group to the backbone. mdpi.comnih.gov
ALT6Short-chain dehydrogenase/reductaseModification of the backbone. mdpi.comnih.gov
ALT13Zn(II)2Cys6 transcription factorRegulation of gene expression in the cluster. mdpi.comnih.gov

Comparative Analysis of AAL Toxin Biosynthesis with Related Mycotoxin Pathways

The biosynthetic pathway for AAL toxins shares significant homology with that of the fumonisins, a group of mycotoxins produced by Fusarium species. oup.comnih.gov Both AAL toxins and fumonisins are classified as sphinganine-analog mycotoxins (SAMs) due to their structural similarity to sphingolipids and their shared mechanism of action. frontiersin.org

The genetic basis for this similarity is evident in the key synthesis genes. The ALT1 gene from A. alternata is a functional homolog of the FUM1 gene, which encodes the PKS responsible for fumonisin biosynthesis in Fusarium verticillioides. researchgate.net The functional similarity between these genes was confirmed in a complementation experiment where the ALT1 gene was able to restore fumonisin production in a FUM1-deficient mutant of F. verticillioides. researchgate.netresearchgate.net This high degree of homology suggests that the well-studied fumonisin biosynthetic pathway can serve as a reliable model for understanding the biosynthesis of AAL toxins. researchgate.net

Role of Accessory Chromosomes in AAL Toxin Biosynthetic Potential

The genes required for AAL toxin production are not located on the core chromosomes essential for the normal growth and development of Alternaria alternata. Instead, the entire AAL toxin biosynthetic gene cluster resides on a small, approximately 1.0-megabase (Mb) chromosome. mdpi.comnih.gov

This small chromosome is known as a conditionally dispensable chromosome (CDC) or an accessory chromosome. researchgate.netfrontiersin.org These chromosomes are not found in all strains of a fungal species and are not required for saprophytic growth. frontiersin.orgnih.gov However, they often carry genes that provide a selective advantage in specific environments, such as genes for pathogenicity and host-specific toxin production. frontiersin.orgnih.govnih.gov The presence of the AAL toxin gene cluster on a CDC in pathogenic strains of A. alternata f. sp. lycopersici, and its absence in non-pathogenic strains, directly links this accessory chromosome to the fungus's ability to produce toxins and cause disease. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Aal Toxin Action

Disruption of Sphingolipid Metabolism

The primary mode of action of AAL toxin TD2 involves the targeted disruption of sphingolipid biosynthesis, a critical pathway for the formation of essential cell membrane components. iastate.edu This disruption is initiated by the toxin's structural similarity to sphingoid bases like sphinganine (B43673) and phytosphingosine. mdpi.com

Inhibition of Ceramide Synthase (Sphinganine N-acyltransferase) Activity

This compound acts as a competitive inhibitor of the enzyme ceramide synthase, also known as sphinganine N-acyltransferase. mdpi.comiastate.eduresearchgate.net This enzyme is pivotal in the de novo synthesis of ceramides (B1148491), catalyzing the acylation of sphingoid bases. researchgate.netnih.gov By binding to the enzyme, the toxin blocks the conversion of free sphingoid bases, such as sphinganine and phytosphingosine, into complex ceramides. mdpi.comresearchgate.net This inhibitory action is a key biochemical lesion that sets the stage for downstream cellular dysfunction. nih.gov The structural resemblance of AAL toxins to fumonisins, another class of mycotoxins, underscores this shared mechanism of ceramide synthase inhibition. nih.govunb.br

Accumulation of Free Sphingoid Bases and Associated Metabolic Perturbations

The inhibition of ceramide synthase leads to a significant accumulation of its substrates, namely free sphingoid bases like sphinganine and phytosphingosine, within the cell. mdpi.comnih.gov This buildup disrupts the delicate balance of sphingolipid metabolism and is a hallmark of AAL toxin activity in susceptible plants. mdpi.comnih.gov These accumulated free sphingoid bases are not inert; they are believed to function as signaling molecules that trigger downstream events, including programmed cell death. mdpi.com Furthermore, the disruption of sphingolipid biosynthesis can be observed through the marked elevation of these normally low-concentration sphingoid bases in various plant systems upon exposure to the toxin. nih.gov

Induction of Programmed Cell Death (PCD) in Susceptible Host Systems

The accumulation of free sphingoid bases, a direct consequence of ceramide synthase inhibition, serves as a critical signal that initiates a cascade of events culminating in programmed cell death (PCD) in susceptible host cells. mdpi.com This process is an active, genetically controlled form of cell suicide that is crucial for both development and defense in plants. core.ac.uk

Cellular Signaling Cascades Mediating PCD (e.g., Ethylene (B1197577), Jasmonic Acid, Calcium, MAP Kinases)

The signaling pathways leading to AAL toxin-induced PCD are complex and involve the interplay of several key plant signaling molecules. Both ethylene and jasmonic acid signaling pathways have been shown to promote PCD in tomato leaves treated with AAL toxin, indicating their positive regulatory roles in this process. mdpi.comresearchgate.netnih.gov Studies have suggested a synergistic interaction between these two hormone pathways, with the jasmonic acid pathway potentially acting upstream of ethylene biosynthesis in the PCD cascade. researchgate.netsemanticscholar.org

Calcium ions (Ca2+) also appear to play a role, as the intensity of DNA fragmentation, a hallmark of PCD, is enhanced by Ca2+. nih.gov Furthermore, Mitogen-Activated Protein (MAP) kinase cascades are implicated in the signaling network that orchestrates AAL toxin-induced PCD. frontiersin.org

Involvement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) in PCD Transduction

The transduction of the PCD signal involves the generation of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net AAL toxin exposure can trigger an oxidative burst, leading to the accumulation of ROS. researchgate.net This increase in ROS can cause damage to cellular components, including mitochondrial membranes, leading to a loss of mitochondrial membrane potential. nih.gov Nitric oxide is another key signaling molecule in this process, and its synergistic interaction with ROS is considered essential for initiating cell death mechanisms. nih.gov The production of both ROS and NO contributes to the progression of PCD in response to the toxin.

Apoptotic-like Cellular Responses

The programmed cell death induced by AAL toxins exhibits features that are morphologically and biochemically similar to apoptosis in animal cells. nih.govfrontiersin.org These apoptotic-like characteristics include DNA laddering, which is the fragmentation of nuclear DNA into discrete bands, and the formation of apoptotic-like bodies. nih.govfrontiersin.org The observation of these hallmarks in toxin-treated plant protoplasts and tissues provides strong evidence for a conserved, fundamental cell death program in plants that can be triggered by AAL toxins. nih.gov This process represents a functional paradigm for how a phytotoxin can induce a controlled cellular demolition, leading to the development of disease symptoms. nih.gov

Broader Interference with Cellular Metabolic Pathways

Beyond its well-documented role as a competitive inhibitor of ceramide synthase, this compound instigates a cascade of metabolic disturbances. These broader effects highlight the interconnectedness of cellular metabolic networks and underscore the toxin's potent and pleiotropic nature.

Impact on Amine Metabolism (e.g., Ethanolamine (B43304) and Phosphoethanolamine Accumulation)

A notable consequence of AAL toxin exposure in susceptible organisms is the significant alteration of amine metabolism. nih.govresearchgate.net Specifically, treatment of susceptible tomato leaves with AAL toxins leads to the accumulation of two key amines: ethanolamine and phosphoethanolamine. nih.govresearchgate.net This accumulation suggests that AAL toxins interfere with the normal processing of these amines within the cell. nih.govresearchgate.net

Ethanolamine and its phosphorylated form, phosphoethanolamine, are crucial intermediates in several metabolic pathways. healthmatters.ionih.gov They are precursors for the synthesis of vital phospholipids, such as phosphatidylethanolamine (B1630911), and are involved in the serine-to-choline metabolic sequence. healthmatters.ionih.gov The buildup of ethanolamine and phosphoethanolamine points towards a disruption in their incorporation into downstream products, a hypothesis supported by studies showing inhibited uptake of radiolabeled ethanolamine into phosphatidylethanolamine in the presence of AAL toxins. nih.govresearchgate.net

MetaboliteObserved Effect of this compoundMetabolic RoleReference
EthanolamineAccumulation in susceptible tomato leavesPrecursor for phosphoethanolamine and phosphatidylethanolamine biosynthesis. healthmatters.ionih.gov nih.govresearchgate.net
PhosphoethanolamineAccumulation in susceptible tomato leavesIntermediate in phospholipid biosynthesis and product of ethanolamine phosphorylation. healthmatters.iohmdb.ca nih.govresearchgate.net

Effects on Phospholipid Biosynthesis Pathways

The observed accumulation of ethanolamine and phosphoethanolamine directly implicates the disruption of phospholipid biosynthesis as a key downstream effect of this compound. nih.govresearchgate.net Phospholipids are fundamental components of all cellular membranes, and their synthesis is a tightly regulated process. embopress.orgebi.ac.uk The Kennedy pathway, a major route for the synthesis of phosphatidylethanolamine (PtdEA) and phosphatidylcholine (PC), utilizes ethanolamine and choline. embopress.org

Alterations in Pyrimidine (B1678525) Metabolism via Aspartate Carbamoyltransferase Activity

AAL toxins also exert a significant influence on pyrimidine metabolism by targeting the enzyme aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase. up.ac.za This enzyme catalyzes the second step in the de novo biosynthesis of pyrimidine nucleotides, the condensation of aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. ebi.ac.ukmodelseed.org Pyrimidine nucleotides are essential for the synthesis of DNA and RNA.

Studies have revealed that AAL toxin can interfere with the binding of carbamoyl phosphate to ATCase in a competitive manner. up.ac.za Furthermore, AAL toxin exhibits a synergistic interaction with Uridine-5'-monophosphate (UMP), a natural feedback inhibitor of ATCase. up.ac.za This synergistic action enhances the inhibitory effect of UMP, leading to a significant reduction in ATCase activity even at normally non-inhibitory concentrations of UMP. up.ac.za This disruption of pyrimidine synthesis can lead to developmental arrest in seedlings, a condition that can be reversed by the addition of exogenous uracil. researchgate.net

Comparative Cellular Effects Across Diverse Biological Systems (e.g., Plant Cells vs. Cultured Mammalian Cells)

This compound exhibits toxicity across a range of biological systems, from plants to mammals, although the degree of sensitivity and the specific cellular outcomes can differ. researchgate.netmdpi.comlabmix24.comiastate.edu

In susceptible plant cells, such as those from certain tomato cultivars, AAL toxins induce apoptosis, or programmed cell death. mdpi.com The toxin is phytotoxic at low concentrations, causing necrotic lesions on leaves and fruits, and inhibiting the growth of various plant tissues. nih.govmdpi.com This is a direct consequence of the disruption of sphingolipid and phospholipid metabolism, leading to membrane damage and cellular collapse. nih.gov

In cultured mammalian cells, this compound is also cytotoxic. nih.govlabmix24.com It has been shown to inhibit cell survival in various cell lines, including dog kidney (MDCK), rat liver hepatoma (H4TG), and mouse fibroblast (NIH3T3) cells. nih.gov The primary mechanism of toxicity in mammalian cells is also the inhibition of ceramide synthase, mirroring its action in plants. labmix24.comiastate.edu This leads to an accumulation of free sphingoid bases, which can trigger apoptosis. nih.gov

However, there are notable differences in sensitivity. For instance, while AAL-toxin is highly phytotoxic, some synthetic analogues have been developed that retain significant phytotoxicity but exhibit lower toxicity to mammalian cells. nih.govnih.gov This suggests that structural modifications can alter the toxin's specificity and impact on different biological systems. The IC50 value for the most sensitive hepatoma cell line, H4TG, was reported to be 10 µg·mL−1. nih.govresearchgate.net The comparative toxicity highlights the potential for developing AAL toxin analogues as natural herbicides with improved safety profiles for mammals. nih.govnih.gov

Biological SystemPrimary Cellular EffectKey Molecular TargetObserved OutcomeReference
Susceptible Plant Cells (e.g., Tomato)Phytotoxicity, ApoptosisCeramide synthase, Aspartate carbamoyltransferaseNecrotic lesions, growth inhibition, cell death. nih.govmdpi.com nih.govmdpi.com
Cultured Mammalian Cells (e.g., H4TG, MDCK)Cytotoxicity, ApoptosisCeramide synthaseInhibition of cell survival and proliferation. nih.govlabmix24.comnih.gov nih.govlabmix24.comnih.gov

Genetic and Physiological Basis of Host Pathogen Interaction

Genetic Regulation of Host Sensitivity: The Asc Locus in Tomato

The susceptibility of tomato plants to A. alternata f. sp. lycopersici and its associated AAL toxins is genetically regulated by a specific locus known as the Alternaria stem canker (Asc) locus, located on chromosome 3 pnas.orgnih.govapsnet.organnualreviews.org. This locus controls the host's sensitivity or insensitivity to AAL toxins. The inheritance pattern of the Asc locus is typically codominant, with distinct alleles dictating differential responses pnas.organnualreviews.org.

Allelic Variation and Differential Host Responses to AAL Toxins

The Asc locus exists in at least two allelic forms: Asc (conferring resistance and insensitivity) and asc (conferring susceptibility and sensitivity) pnas.orgapsnet.organnualreviews.org. Tomato genotypes that are homozygous for the recessive asc allele (asc/asc) are highly sensitive to AAL toxins and susceptible to the pathogen pnas.orgnih.govpsu.edunih.govunb.brapsnet.org. Conversely, genotypes homozygous for the dominant Asc allele (Asc/Asc) are resistant and insensitive to AAL toxins pnas.orgapsnet.organnualreviews.orgscispace.com. Plants heterozygous for the locus (Asc/asc) exhibit an intermediate level of sensitivity to AAL toxins pnas.organnualreviews.org.

The relative toxicity of different AAL toxin congeners also influences host response. While AAL Toxin TA and TB are highly toxic, AAL Toxin TD (which includes TD2 as an N-acetylated form of TB) and TE are significantly less toxic, and TC shows intermediate toxicity nih.goviastate.eduunb.br. This differential toxicity means that the specific composition of AAL toxins produced by a particular fungal isolate can further modulate the disease outcome on different host genotypes.

Table 1: Asc Locus Genotypes and AAL Toxin Response in Tomato

Asc Locus GenotypeSensitivity to AAL ToxinsResistance to A. alternata f. sp. lycopersici
Asc/AscInsensitiveResistant
Asc/ascIntermediate sensitivityIntermediate resistance
asc/ascSensitiveSusceptible

Molecular Function of the Asc Gene and Its Homologs

The Asc-1 gene, identified as the locus conferring resistance, is homologous to the yeast longevity assurance gene LAG1 pnas.orgnih.govnih.govwalshmedicalmedia.comapsnet.orgscispace.comresearchgate.net. The LAG1 gene and its homologs in eukaryotes are known to encode components of sphinganine (B43673) N-acyltransferase, a key enzyme in sphingolipid biosynthesis nih.govwalshmedicalmedia.comscispace.comresearchgate.net. It is hypothesized that Asc-1 functions in a salvage pathway for plant cells experiencing sphingolipid depletion caused by AAL toxins, potentially by restoring ceramide synthesis or producing alternative ceramides (B1148491) pnas.orgnih.govscispace.com. Overexpression of the Asc-1 gene in tomato hairy roots and in Nicotiana umbratica plants has been shown to confer a high degree of insensitivity to AAL toxins and resistance to the pathogen scispace.comresearchgate.net. Conversely, the susceptible asc-1 allele is associated with a mutation, such as a frame-shift or premature stop codon, likely resulting in a non-functional protein apsnet.organnualreviews.orgscispace.com. Homologs of Asc-1 have also been identified in other plant species, such as Arabidopsis thaliana, suggesting a conserved role for this gene family in regulating responses to mycotoxins scispace.com.

Mechanisms of Plant Resistance and Tolerance to AAL Toxins

Plant resistance to AAL toxins and the pathogen A. alternata f. sp. lycopersici is primarily mediated by the Asc-1 gene pnas.orgnih.govnih.govwalshmedicalmedia.comapsnet.organnualreviews.orgscispace.comresearchgate.net. The Asc-1 gene confers insensitivity to the toxins by preventing the disruption of sphingolipid metabolism nih.gov. In susceptible (asc/asc) genotypes, AAL toxins induce a severe reduction in sphingolipid labeling and an increase in sphingoid base precursors (dihydrosphingosine and 3-ketodihydrosphingosine) upon treatment, indicating a block in synthesis nih.gov. In contrast, resistant (Asc/Asc) genotypes respond differently, suggesting that Asc-1 activity alleviates this AAL-toxin-induced block on sphingolipid synthesis, thereby preventing PCD nih.gov.

Furthermore, chemical treatments that inhibit sphingolipid biosynthesis, such as myriocin (B1677593) (a sphinganine N-acyltransferase inhibitor), have been shown to partially alleviate the susceptibility of sensitive plants to AAL toxins nih.govresearchgate.net. This observation further supports the role of sphingolipid metabolism as the primary target of AAL toxins and highlights the importance of the Asc-1 gene in maintaining this pathway's integrity.

Mutational Analysis in Studying AAL Toxin Sensitivity and Plant Resistance

Mutagenesis studies have been instrumental in dissecting the genetic basis of AAL toxin sensitivity and plant resistance. Chemical mutagenesis, employing agents like ethyl methanesulfonate (B1217627) (EMS), has been used to generate resistant mutants in susceptible tomato lines nih.govcore.ac.uk. These induced mutations, when analyzed genetically, were found to primarily occur at the Asc locus, confirming its central role nih.govcore.ac.uk. These studies identified plants exhibiting toxin insensitivity comparable to naturally resistant lines nih.govcore.ac.uk.

Interestingly, some mutagenic approaches also revealed novel mutant phenotypes where plants were insensitive to AAL toxins at the seedling stage but became sensitive and susceptible to fungal infection at later developmental stages nih.govcore.ac.uk. The inheritance of these specific phenotypes was sometimes non-Mendelian, complicating genetic analysis but offering insights into complex regulatory mechanisms nih.govcore.ac.uk. Attempts using transposon mutagenesis did not yield AAL-toxin-insensitive mutants, suggesting that chemical mutagenesis was more effective in targeting the relevant genes or pathways nih.govcore.ac.uk. Additionally, studies involving the expression of the baculovirus p35 gene in tomato demonstrated protection against AAL-toxin-induced cell death, implying the involvement of plant proteases analogous to animal caspases in mediating the PCD response triggered by these mycotoxins nih.gov.

Compound Name List:

AAL Toxin TD2

AAL toxins

AAL Toxin TA

AAL Toxin TB

AAL Toxin TC

AAL Toxin TE

Fumonisin B1 (FB1)

Evaluation of Aal Toxin Bioactivity and Structure Activity Relationships

Differential Biological Activity of AAL Toxin TD2 Compared to Other AAL Toxin Congeners (e.g., TA, TB, TC, TE)

The AAL toxins are a group of structurally related mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causal agent of stem canker disease in tomato. unb.briastate.edu This family of toxins includes several congeners, namely TA, TB, TC, TD, and TE, each existing as a pair of regioisomers. frontiersin.org These congeners differ in the hydroxylation pattern of their long-chain alkylamine backbone and the presence or absence of an N-acetyl group. frontiersin.orgresearchgate.net These structural variations significantly influence their biological activity.

AAL toxin TD is the N-acetylated form of AAL toxin TB. unb.brresearchgate.net Research has consistently shown that AAL toxin TD, along with TE (the N-acetylated form of TC), exhibits significantly lower biological activity compared to their non-acetylated counterparts, particularly TA. unb.brnih.gov In fact, the toxicity of TD and TE has been reported to be over 100 times lower than that of TA. nih.govmdpi.com Some studies even describe TD and TE as essentially inactive in phytotoxicity assays. iastate.edu This marked reduction in activity is attributed to the acetylation of the primary amine group, a structural feature critical for toxicity. unb.brbiocrick.com Blockage of this primary amine, whether by acetylation or other modifications, leads to a substantial decrease in toxic effects. unb.br

While AAL toxin TA and TB are considered the most potent congeners, showing high toxicity to susceptible tomato leaves at very low concentrations, TC displays an intermediate level of activity. nih.govfrontiersin.org The activity of TC is lower than that of TA but consistently higher than that of the N-acetylated congeners, TD and TE. unb.brnih.gov The structural difference in TC compared to TA is the lack of hydroxyl groups at positions C4 and C5. unb.briastate.edu

The differential activity among the AAL toxin congeners highlights the critical role of specific structural moieties in their mechanism of action. The free primary amine group appears to be a primary determinant of their phytotoxicity.

Table 1: Comparative Bioactivity of AAL Toxin Congeners

Toxin CongenerKey Structural Difference from TARelative Biological Activity
TA -High
TB Lacks a hydroxyl group at C5. unb.briastate.eduHigh, comparable to TA. iastate.edu
TC Lacks hydroxyl groups at C4 and C5. unb.briastate.eduLower than TA, but higher than TD and TE. unb.brnih.gov
TD N-acetylated form of TB. unb.brresearchgate.netSignificantly lower than TA (over 100 times less active); considered essentially inactive. iastate.edunih.govmdpi.com
TE N-acetylated form of TC. unb.brresearchgate.netSignificantly lower than TA (over 100 times less active); considered essentially inactive. unb.briastate.edunih.gov

Comparative Bioactivity with Chemically Related Phytotoxins (e.g., Fumonisin B1)

AAL toxins and fumonisins, particularly Fumonisin B1 (FB1), produced by Fusarium species, share significant structural similarities and, consequently, exhibit comparable biological effects. iastate.edunih.gov Both are classified as sphinganine-analog mycotoxins (SAMs) due to their structural resemblance to sphingoid bases, which are essential components of cell membranes. iastate.edufrontiersin.org This structural mimicry is central to their mode of action, which involves the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis. iastate.edu

Despite their similar mechanisms, there are notable differences in their relative potency. In some plant-based bioassays, AAL toxin has demonstrated greater activity than FB1. For instance, in a duckweed (Lemna pausicostata) bioassay, AAL toxin was found to be approximately 10-fold more active than FB1. iastate.edu Both toxins induce similar necrotic symptoms in susceptible plants. nih.gov

In mammalian cell cultures, both AAL toxin and FB1 have shown cytotoxic effects. nih.gov However, studies suggest that AAL toxin is approximately 5-fold less toxic than FB1 in most tested mammalian cell lines, such as rat hepatoma (H4TG) and dog kidney (MDCK) cells. iastate.edu This differential toxicity is a key consideration in evaluating their potential risks and applications. The structural basis for this difference in potency between plant and mammalian systems is an area of ongoing research.

The hydrolysis products of these toxins also exhibit different activity profiles. The aminopentol (B8107646) (AP) backbone of AAL toxin retains toxicity to susceptible tomato lines, whereas the hydrolyzed backbone of fumonisin is not toxic. biocrick.com This suggests a greater specificity in the interaction between the AAL toxin structure and its target in tomato plants. nih.gov

Table 2: Comparative Bioactivity of AAL Toxin and Fumonisin B1

FeatureAAL Toxin (TA)Fumonisin B1 (FB1)
Structural Class Sphinganine-Analog Mycotoxin (SAM)Sphinganine-Analog Mycotoxin (SAM)
Primary Mode of Action Inhibition of ceramide synthaseInhibition of ceramide synthase
Phytotoxicity (Duckweed Bioassay) High (approx. 10-fold more active than FB1) iastate.eduModerate iastate.edu
Mammalian Cytotoxicity Moderate (approx. 5-fold less toxic than FB1) iastate.eduHigh iastate.edu
Toxicity of Hydrolyzed Backbone Toxic to susceptible tomato biocrick.comNot toxic to susceptible tomato biocrick.com

Research on AAL Toxin Analogues and Their Modified Activity Profiles

The potent phytotoxicity of AAL toxins has spurred research into developing analogues with modified activity profiles, aiming to create effective and safe natural herbicides. mdpi.comnih.gov The primary goal of this research is to dissociate the high phytotoxicity from mammalian toxicity. nih.gov

Structure-activity relationship studies have been crucial in this endeavor. A key finding is the critical role of the free primary amine and the tricarballylic acid (TCA) side chains in the bioactivity of both AAL toxins and fumonisins. biocrick.comnih.gov As previously mentioned, acetylation of the primary amine group, as seen in AAL toxins TD and TE, drastically reduces or eliminates phytotoxicity. iastate.edubiocrick.com Similarly, peracetylated derivatives of both AAL toxin and FB1 are biologically inactive in both plant and animal cell systems. biocrick.comnih.gov

Researchers have synthesized and tested various analogues to explore these relationships further. For example, the hydrolysis of the TCA esters from fumonisins results in a significant loss of phytotoxicity, indicating the importance of these acidic groups for activity in plants. nih.gov Conversely, the aminopentol backbone of AAL toxin, without the TCA moiety, retains toxicity in susceptible tomato lines, highlighting a unique interaction with its host target. biocrick.com

One study focused on creating an analogue with high phytotoxicity but low mammalian toxicity. nih.gov A synthesized diester analogue (analogue 9) showed significant phytotoxicity, causing cellular leakage and chlorophyll (B73375) loss in tomato and black nightshade leaf discs. nih.gov Importantly, this analogue was much less toxic to mammalian dog kidney (MDCK) and rat liver hepatoma (H4TG) cells compared to FB1. nih.gov This research demonstrates the potential for developing AAL toxin-based natural herbicides with improved safety profiles by carefully modifying their chemical structure. mdpi.comnih.gov

Advanced Analytical Methodologies for Aal Toxin Td2 Research

Extraction and Purification Techniques for AAL Toxin TD2

The initial step in analyzing this compound involves its extraction from the source matrix, which is often a complex mixture such as a fungal culture or a contaminated agricultural product. The selection of an appropriate extraction and purification strategy is paramount to obtaining a clean sample suitable for subsequent analysis.

A common approach begins with the cultivation of the Alternaria alternata fungus on a solid medium like rice. The toxin is then extracted from this culture material. A multi-step liquid-liquid extraction is frequently employed. Initially, a non-polar solvent like chloroform (B151607) is used to remove lipids from the sample. Following this, a more polar solvent mixture, such as methanol (B129727) and water, is used to extract the AAL toxins.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of AAL toxins from crude extracts. Various sorbents can be utilized, with C18 and Amberlite XAD-2 resins being common choices. For instance, after methanol-water extraction, the aqueous layer containing the toxin can be applied to an Amberlite XAD-2 column. The toxin is then eluted with methanol, yielding a crude extract. Further purification can be achieved using techniques like flash column chromatography with a reverse-phase C18 packing material.

The choice of extraction and purification method can significantly impact the recovery and purity of the this compound. The table below summarizes some of the reported techniques.

Extraction Step Solvent/Sorbent Purpose Reference
Initial ExtractionChloroformLipid Removal
Toxin ExtractionMethanol:Water (e.g., 60:40 v/v)Extraction of AAL Toxins
Solid-Phase Extraction (Cleanup)Amberlite XAD-2 ResinCleanup of Aqueous Extract
Solid-Phase Extraction (Cleanup)C18Cleanup and Concentration
Column ChromatographyReverse-Phase C18Further Purification

Advanced Chromatographic and Mass Spectrometric Detection Methods for this compound

Following extraction and purification, advanced analytical techniques are employed for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of AAL toxin analysis.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a common method for separating AAL toxins. An isocratic HPLC system can be developed to separate the structural isomers of AAL toxins. For enhanced sensitivity and selectivity, pre-column derivatization with agents like o-phthaldialdehyde (OPA) followed by fluorescence detection can be utilized.

Mass Spectrometry (MS):

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS),

Ecological and Biotechnological Research Perspectives

Ecological Distribution and Occurrence of AAL Toxin Producing Fungi in Various Environments

Fungi belonging to the genus Alternaria, and specifically Alternaria alternata f. sp. lycopersici, are widely distributed across diverse ecological niches. These fungi are ubiquitous in nature, functioning as saprophytes, endophytes, or pathogens on a broad spectrum of plants and even animals mdpi.comnih.govtandfonline.commdpi.comresearchgate.net. Their presence is commonly noted in soil, on decaying organic matter, and colonizing the phyllosphere (aerial plant parts) tandfonline.commdpi.com. Alternaria alternata f. sp. lycopersici is primarily recognized as the causal agent of stem canker disease in tomatoes, a condition directly linked to the production of AAL toxins labmix24.comnih.govasm.orgfrontiersin.orgmdpi.comnih.govmdpi.com.

While Fusarium avenaceum is not a producer of AAL toxins, it shares similar ecological habitats, being a common soil-borne fungus found in plant debris and aerial plant parts, particularly in temperate regions and cultivated soils ontosight.aimicrobenotes.comnih.gov. The widespread distribution of Alternaria species means they can be found in agricultural fields, natural ecosystems, and even in association with stored crops, contributing to the complex fungal communities present in these environments.

Table 1: Ecological Occurrence of AAL Toxin Producing Fungi

Fungal SpeciesPrimary HabitatAssociated RoleNotes
Alternaria alternata f. sp. lycopersiciSoil, decaying organic matter, plant phyllosphere, host plantsPlant pathogen (e.g., tomato stem canker), saprophyteUbiquitous; produces AAL toxins.
Alternaria spp. (general)Soil, plant debris, aerial plant parts, various cropsSaprophyte, endophyte, plant pathogenFound in diverse environments globally, including agricultural and natural settings.
Fusarium avenaceumSoil, plant debris, aerial plant partsPlant pathogen (e.g., seedling blight, head blight)Widespread, particularly in temperate climates; produces various mycotoxins.

Investigation of AAL Toxins, Including TD2, as Potential Bioherbicides for Weed Management

AAL toxins have demonstrated significant phytotoxicity, making them candidates for bioherbicide development labmix24.comnih.govmdpi.comiastate.edunih.govchemfaces.comresearchgate.netnih.gov. Research indicates that AAL toxins can effectively control a range of weed species, including jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), prickly sida (Sida spinosa), and hemp sesbania (Aeschynomene virginica) iastate.edunih.govchemfaces.comnih.govusda.gov. A key aspect of their potential is their selective toxicity, as certain crops, such as cotton and maize, exhibit tolerance to these compounds iastate.edunih.govchemfaces.com. This differential susceptibility could allow for targeted weed control in agricultural settings.

The proposed mechanism of action for AAL toxins involves the disruption of sphingolipid metabolism in plants iastate.educhemfaces.com. Studies have identified that specific forms of AAL toxins, such as TD and TE (acetylated derivatives of TB and TC, respectively), are significantly less phytotoxic or essentially inactive compared to their parent compounds TA and TB frontiersin.orgiastate.edunih.gov. AAL Toxin TD2, being a form of TD, would therefore be expected to possess considerably lower herbicidal activity. Despite this, the broader class of AAL toxins has been patented by the USDA as a bioherbicide, with efforts made to develop them for agricultural use usda.gov. However, concerns regarding the mammalian toxicity of some AAL toxins have tempered development, necessitating research into analogues with improved safety profiles nih.govmdpi.com.

Concurrently, research has also explored the herbicidal potential of Fusarium avenaceum. Certain strains have shown promising broad-spectrum herbicidal activity against weeds like Polygonum lapathifolium and Avena fatua researchgate.netscirp.orgnih.govresearchgate.net. These findings highlight the broader potential of fungal metabolites in weed management, although this compound itself appears to have limited direct application as a potent bioherbicide due to its reduced phytotoxicity.

Table 2: Investigated Weeds Sensitive to AAL-Toxins

Weed SpeciesScientific NameSensitivity/Response to AAL-ToxinsCitation(s)
JimsonweedDatura stramoniumSensitive iastate.edunih.govchemfaces.comusda.gov
Black NightshadeSolanum nigrumSensitive iastate.edunih.govchemfaces.comusda.gov
Prickly SidaSida spinosaSensitive iastate.edunih.govchemfaces.comusda.gov
Hemp SesbaniaAeschynomene virginicaSensitive chemfaces.comusda.gov
DuckweedLemna spp.Sensitive iastate.eduusda.gov
Redroot PigweedAmaranthus retroflexusSensitive chemfaces.comusda.gov
Malva verticillataMalva verticillataSensitive researchgate.net
Chenopodium albumChenopodium albumSensitive researchgate.net
Polygonum avicularePolygonum aviculareSensitive researchgate.net
Elsholtzia densaElsholtzia densaSensitive researchgate.netnih.govresearchgate.net
Thlaspi arvenseThlaspi arvenseSensitive researchgate.net
Galium aparineGalium aparineSensitive researchgate.net
Avena fatuaAvena fatuaSensitive researchgate.netscirp.orgnih.govresearchgate.net

Interplay of this compound with Other Fungal Metabolites in Host-Pathogen Systems

Fungal pathogens often produce a complex array of secondary metabolites that can interact with each other and with the host plant, influencing pathogenicity and host response. AAL toxins, produced by Alternaria alternata f. sp. lycopersici, are host-specific toxins (HSTs) that play a significant role in disease development researchgate.netnih.govmedwinpublishers.com. These toxins are structurally related to fumonisins, which are produced by Fusarium species, suggesting potential for co-occurrence and complex interactions in environments where both genera are present nih.govfrontiersin.orgiastate.edu.

Alternaria species are known to produce a diverse suite of metabolites beyond AAL toxins, including non-host-specific toxins (NHSTs) such as alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), altenuene (B161505) (ALT), tenuazonic acid (TeA), and tentoxin (B1683006) (TEN), as well as various altertoxins mdpi.comnih.govtandfonline.comresearchgate.netresearchgate.netmedwinpublishers.comresearchgate.netnih.gov. Some of these NHSTs exhibit cytotoxic and mutagenic activities in vertebrate species, highlighting a broader toxicological profile for Alternaria metabolites mdpi.comnih.govresearchgate.netresearchgate.net. The combined action of HSTs like AAL toxins and NHSTs can amplify disease symptoms and impact host physiology in complex ways.

Table 3: Selected Secondary Metabolites Produced by Fusarium avenaceum

Metabolite ClassMetabolite Name(s)Primary Biological Activity MentionedCitation(s)
MycotoxinsMoniliforminPhytotoxic, cytotoxic nih.govresearchgate.netscience.govfrontiersin.orgmdpi.com
MycotoxinsEnniatins (ENN A, A1, B, B1)Phytotoxic, cytotoxic, induce apoptosis nih.govresearchgate.netscience.govfrontiersin.orgmdpi.com
MycotoxinsBeauvericin (BEA)Cytotoxic, induce apoptosis nih.govfrontiersin.org
MycotoxinsFusarin CBioactive nih.govresearchgate.netscience.gov
Amines2-amino-14,16-dimethyloctadecan-3-ol (2-AOD-3-ol)Cytotoxic activity nih.govresearchgate.netscience.gov
Cyclic peptidesEnniatins (see above)Bioactive nih.govresearchgate.netscience.govfrontiersin.orgmdpi.com
PolyketidesAurofusarinBioactive researchgate.netscience.gov
OtherChlamydosporolBioactive researchgate.netscience.gov
OtherAntibiotic YBioactive researchgate.netscience.gov

Compound List:

this compound

AAL Toxin TA

AAL Toxin TB

AAL Toxin TC

AAL Toxin TE

Fumonisin B1 (FB1)

Moniliformin

Enniatins (ENN A, ENN A1, ENN B, ENN B1)

Beauvericin (BEA)

Fusarin C

2-amino-14,16-dimethyloctadecan-3-ol (2-AOD-3-ol)

Chlamydosporol

Aurofusarin

Alternariol (AOH)

Alternariol monomethyl ether (AME)

Altenuene (ALT)

Tenuazonic acid (TeA)

Tentoxin (TEN)

Altertoxins (ATX I, II, III)

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?

  • Methodological Answer :
  • QSAR modeling : Train algorithms on toxin analogs to predict biological activity.
  • Molecular docking : Simulate toxin interactions with plant receptors (e.g., using AutoDock Vina).
  • Data integration : Combine cheminformatics data with omics datasets for multi-scale predictions .

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